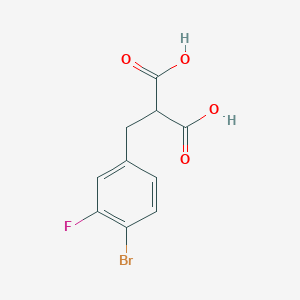

2-(4-Bromo-3-fluorobenzyl)malonic acid

Description

Properties

Molecular Formula |

C10H8BrFO4 |

|---|---|

Molecular Weight |

291.07 g/mol |

IUPAC Name |

2-[(4-bromo-3-fluorophenyl)methyl]propanedioic acid |

InChI |

InChI=1S/C10H8BrFO4/c11-7-2-1-5(4-8(7)12)3-6(9(13)14)10(15)16/h1-2,4,6H,3H2,(H,13,14)(H,15,16) |

InChI Key |

QKSAFEDPFITONX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)C(=O)O)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromo 3 Fluorobenzyl Malonic Acid and Analogs

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule is highly dependent on the efficient preparation of its key building blocks. This section details the synthesis of halogenated benzyl (B1604629) halides and the diverse chemical transformations used to create functionalized fluorobenzene (B45895) derivatives.

Synthesis of Halogenated Benzyl Halides as Key Intermediates

Halogenated benzyl halides are crucial electrophiles in the synthesis of 2-(4-bromo-3-fluorobenzyl)malonic acid. A common method for their preparation involves the radical halogenation of a corresponding toluene (B28343) derivative. youtube.comyoutube.com For instance, 4-bromo-3-fluorotoluene (B33196) can be converted to 4-bromo-3-fluorobenzyl bromide. This reaction is typically initiated by UV light or a radical initiator, which facilitates the homolytic cleavage of a halogen molecule (e.g., Br₂) into reactive halogen radicals. youtube.com These radicals then abstract a hydrogen atom from the methyl group of the toluene derivative, forming a resonance-stabilized benzyl radical. This radical subsequently reacts with another molecule of the halogen to yield the benzyl halide and a new halogen radical, thus propagating the chain reaction. youtube.com

Alternative approaches include the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, which provides a milder and more selective method for benzylic bromination. Another patented method describes the synthesis of benzyl halides from substituted toluenes by reacting them with a halogen acid and a peroxide under LED light illumination. google.com

The following table summarizes various methods for the synthesis of benzyl halides:

| Starting Material | Reagents | Product | Key Features |

| Substituted Toluene | Halogen (e.g., Br₂), UV light or initiator | Substituted Benzyl Halide | Radical chain reaction mechanism. youtube.com |

| Substituted Toluene | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | Substituted Benzyl Bromide | Milder and more selective bromination. |

| Substituted Toluene | Halogen Acid, Peroxide, LED light | Substituted Benzyl Halide | Patented method aiming for greener chemistry. google.com |

| Benzyl Alcohol | Phosphorus Halides (e.g., PBr₃) | Benzyl Halide | Conversion of an alcohol to a halide. |

Chemical Transformations for Diverse Halogenated Fluorobenzene Building Blocks

The synthesis of various halogenated fluorobenzene building blocks is essential for creating a library of analogs of the title compound. These transformations often involve electrophilic aromatic substitution reactions on fluorobenzene or its derivatives. wikipedia.org Due to fluorine's high reactivity, direct fluorination is often challenging, necessitating the use of specialized fluorinating agents. wikipedia.org

Bromination of fluorobenzene derivatives can be achieved using bromine in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃). libretexts.org The position of bromination is directed by the existing substituents on the benzene (B151609) ring. For example, in the synthesis of 4-bromo-3-fluorophenol, bromination of 3-fluorophenol (B1196323) would be directed by the hydroxyl group. chemicalbook.com

The introduction of other functional groups, such as nitro or acyl groups, can be accomplished through standard electrophilic aromatic substitution protocols. libretexts.orgpressbooks.pub For instance, nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group, which can later be reduced to an amino group if desired. pressbooks.pub These transformations allow for the creation of a wide array of substituted fluorobenzene precursors, which can then be converted into the corresponding benzyl halides for use in the malonic ester synthesis.

Here is a table outlining common transformations for fluorobenzene derivatives:

| Starting Material | Reaction | Reagents | Product Type |

| Fluorobenzene | Bromination | Br₂, FeBr₃ | Bromofluorobenzene |

| 3-Fluorophenol | Bromination | KBr, ZnAl-BrO₃⁻-LDHs | 4-Bromo-3-fluorophenol chemicalbook.com |

| 4-Fluorobenzaldehyde | Bromination | NaBr, HCl, NaClO | 3-Bromo-4-fluorobenzaldehyde google.com |

| Fluorobenzene | Nitration | HNO₃, H₂SO₄ | Nitrofluorobenzene |

| Fluorobenzene | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Fluoroacetophenone |

Core Malonate Alkylation Approaches

The central carbon-carbon bond-forming step in the synthesis of 2-(4-bromo-3-fluorobenzyl)malonic acid is the alkylation of a malonate derivative. This section covers the classical approach, as well as more advanced enantioselective methods.

Classical Alkylation of Malonic Esters with Substituted Benzyl Electrophiles

The malonic ester synthesis is a versatile method for preparing carboxylic acids. wikipedia.org It begins with the deprotonation of a malonic ester, such as diethyl malonate, using a suitable base like sodium ethoxide to form a stabilized enolate. organicchemistrytutor.comaskthenerd.com This nucleophilic enolate then undergoes an SN2 reaction with an electrophile, in this case, a substituted benzyl halide like 4-bromo-3-fluorobenzyl bromide. organicchemistrytutor.comlibretexts.org

This alkylation step introduces the benzyl group onto the alpha-carbon of the malonic ester. askthenerd.comorganicchemistrytutor.com The resulting substituted malonic ester can then be hydrolyzed, typically under acidic or basic conditions, to the corresponding dicarboxylic acid. masterorganicchemistry.com Subsequent heating leads to decarboxylation, yielding the final 2-(4-bromo-3-fluorobenzyl)malonic acid. wikipedia.org A significant challenge in this method can be the formation of dialkylated byproducts, which can lower the yield of the desired mono-alkylated product. wikipedia.org

Enantioselective Alkylation via Phase-Transfer Catalysis for Chiral Malonates

For the synthesis of chiral malonates, enantioselective alkylation methods are employed. Phase-transfer catalysis (PTC) has emerged as a powerful technique for this purpose. rsc.orgfrontiersin.org In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a chiral source like a cinchona alkaloid, facilitates the transfer of the malonate enolate from the aqueous phase to the organic phase where the alkylating agent resides. frontiersin.orgnih.govnih.gov

The chiral environment provided by the catalyst directs the approach of the electrophile to the enolate, leading to the preferential formation of one enantiomer of the alkylated product. rsc.orgresearchgate.net Studies have shown that high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) can be achieved for the α-alkylation of certain malonate substrates under PTC conditions. frontiersin.orgnih.govresearchgate.net The choice of catalyst, solvent, and reaction conditions is crucial for maximizing both yield and enantioselectivity. researchgate.net

Influence of Protecting Group Selection on Alkylation Efficiency and Yield

The choice of ester protecting groups on the malonic acid starting material can significantly impact the efficiency and yield of the alkylation reaction. wikipedia.org The protecting groups must be stable to the basic conditions of the alkylation step but readily cleavable in a subsequent deprotection step. wikipedia.orglibretexts.org

Different ester groups can influence the acidity of the α-protons and the nucleophilicity of the resulting enolate. For instance, bulky ester groups like tert-butyl can provide steric hindrance that may affect the rate and selectivity of the alkylation. rsc.org In the context of enantioselective PTC, the structure of the ester groups can also influence the interaction with the chiral catalyst, thereby affecting the enantiomeric excess of the product. rsc.orgfrontiersin.org

Furthermore, the protecting groups determine the conditions required for the final hydrolysis step. For example, tert-butyl esters can be cleaved under acidic conditions, while methyl or ethyl esters are typically hydrolyzed with a base. nih.govwikipedia.org The selection of protecting groups must therefore be compatible with other functional groups present in the molecule to avoid undesired side reactions during deprotection. nih.gov

Advanced Synthetic Routes and Methodological Innovations

The synthesis of intricately substituted malonic acids such as 2-(4-Bromo-3-fluorobenzyl)malonic acid necessitates moving beyond classical alkylation methods. Modern organic synthesis provides a toolkit of powerful reactions that allow for precise and efficient construction of these target molecules.

Integration of Cross-Coupling Reactions in Malonate Functionalization

Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon bonds, offering a versatile alternative to traditional enolate alkylation for functionalizing malonates. rsc.orgyoutube.com These methods are particularly valuable for creating bonds between sp²-hybridized carbons, such as those in aryl groups, and the α-carbon of the malonate.

A hypothetical, yet highly plausible, approach to the diethyl ester precursor of 2-(4-Bromo-3-fluorobenzyl)malonic acid could involve a Suzuki-Miyaura coupling. This strategy would couple a malonate-containing fragment with the requisite aryl group. For example, diethyl 2-bromomalonate could be reacted with (4-bromo-3-fluorophenyl)methaneboronic acid or its pinacol (B44631) ester derivative. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, and requires a suitable phosphine (B1218219) ligand and a base.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling for Malonate Arylation

| Component | Example Reagent/Catalyst | Role |

|---|---|---|

| Aryl Partner | (4-Bromo-3-fluorobenzyl)boronic acid pinacol ester | Source of the arylmethyl group |

| Malonate Partner | Diethyl 2-bromomalonate | Malonate synthon |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos | Facilitates C-C bond formation |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid/ester |

| Solvent | Toluene/Water or Dioxane/Water | Reaction medium |

The primary advantage of this approach is its broad functional group tolerance and the often milder conditions compared to traditional methods. The development of advanced phosphine ligands has significantly expanded the scope of these reactions, enabling the coupling of even sterically hindered or electronically challenging substrates. nih.gov

Multi-Component and Tandem Reaction Sequences for Complex Malonate Assembly

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The synthesis of 2-(4-Bromo-3-fluorobenzyl)malonic acid can be envisioned through a streamlined sequence.

The most fundamental multi-step, single-pot sequence is the classic malonic ester synthesis. masterorganicchemistry.comwikipedia.org This process involves:

Deprotonation: A base, such as sodium ethoxide, deprotonates diethyl malonate to form a nucleophilic enolate.

Alkylation: The enolate attacks an electrophile, in this case, 4-bromo-3-fluorobenzyl bromide, via an Sₙ2 reaction to form diethyl 2-(4-bromo-3-fluorobenzyl)malonate.

Hydrolysis (Saponification): The resulting diester is hydrolyzed using a strong base like potassium hydroxide, followed by acidification, to yield the dicarboxylic acid. researchgate.net

While this is a sequential process, careful control of conditions allows it to be performed with minimal intermediate purification. More advanced tandem processes could involve the in-situ generation of the electrophile or the use of phase-transfer catalysts to facilitate the reaction between aqueous and organic phases, thereby simplifying the procedure and potentially increasing yields.

Gold(I)-Catalyzed Cyclization Approaches involving Malonic Acid Precursors

Gold catalysis has emerged as a powerful tool for activating unsaturated systems like alkynes and allenes toward nucleophilic attack. capes.gov.br While not a direct route to 2-(4-Bromo-3-fluorobenzyl)malonic acid, gold-catalyzed cyclization of malonate-derived precursors represents a significant methodological innovation for creating complex cyclic structures. nih.govacs.org

For instance, a diethyl malonate derivative bearing an allene (B1206475) or alkyne functional group can undergo intramolecular cyclization in the presence of a gold(I) catalyst. acs.orgacs.org An ester's carbonyl oxygen can act as the nucleophile, attacking the gold-activated unsaturated system to form lactones. nih.gov This type of transformation showcases the versatility of the malonate scaffold, where it serves not just as a precursor to carboxylic acids but as a key component in the assembly of complex heterocyclic systems.

Key Features of Gold(I)-Catalyzed Cyclizations:

Carbophilicity: Gold(I) catalysts are soft π-acids that selectively activate C-C multiple bonds.

Mild Conditions: Reactions often proceed at room temperature, showing high tolerance for various functional groups.

Stereoselectivity: These reactions can exhibit high levels of stereocontrol, enabling the synthesis of complex, well-defined three-dimensional structures. organic-chemistry.org

This methodology highlights an advanced application where malonic acid precursors are used to build molecular complexity far beyond simple chain extension.

Analytical Characterization Techniques for Synthetic Validation

The unambiguous confirmation of the structure and purity of 2-(4-Bromo-3-fluorobenzyl)malonic acid is critical. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of structural elucidation in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 2-(4-Bromo-3-fluorobenzyl)malonic acid, one would expect to see distinct signals for the carboxylic acid protons (typically a broad singlet >10 ppm), the aromatic protons (a complex pattern in the 7-7.5 ppm region due to splitting from fluorine and adjacent protons), the benzylic methylene (B1212753) (CH₂) protons, and the methine (CH) proton of the malonic core. The latter two signals would appear as a doublet and a triplet, respectively, due to their mutual coupling. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals would include those for the two carboxyl carbons (~170-175 ppm), the aromatic carbons (with C-F and C-Br couplings affecting their shifts and multiplicity), and the aliphatic carbons of the benzyl and malonate fragments. newdrugapprovals.org

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 2-(4-Bromo-3-fluorobenzyl)malonic acid, the mass spectrum would show a molecular ion peak [M]⁺. Crucially, due to the presence of bromine, a characteristic [M+2]⁺ peak of nearly equal intensity would be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. newdrugapprovals.org Common fragmentation pathways would include the loss of a carboxyl group (–COOH) and a molecule of carbon dioxide (CO₂), as well as cleavage at the benzylic position to yield a stable tropylium-like cation.

Table 2: Predicted Spectroscopic Data for 2-(4-Bromo-3-fluorobenzyl)malonic acid

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Carboxylic Acid Protons | Broad singlet, δ > 10 ppm |

| Aromatic Protons | Complex multiplet, δ ≈ 7.0-7.5 ppm | |

| Benzylic CH₂ | Doublet, δ ≈ 3.2 ppm | |

| Methine CH | Triplet, δ ≈ 3.8 ppm | |

| ¹³C NMR | Carboxyl Carbons | δ ≈ 170-175 ppm |

| Aromatic C-Br | δ ≈ 120-125 ppm (with C-F coupling) | |

| Aromatic C-F | δ ≈ 160 ppm (large C-F coupling constant) | |

| Mass Spec (EI) | Molecular Ion | [M]⁺ and [M+2]⁺ peaks of similar intensity |

| Key Fragment | Loss of CO₂ (M-44) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for both purifying the synthesized compound and assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for analyzing the purity of non-volatile compounds like dicarboxylic acids. helixchrom.com

Reversed-Phase (RP-HPLC): This is the most common mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water with a buffer like formic acid or TFA). Due to the high polarity of dicarboxylic acids, retention times can be short.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that are poorly retained in reversed-phase. helixchrom.com It uses a polar stationary phase and a more organic mobile phase.

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide excellent separation for polar, ionizable compounds like malonic acids. sielc.com

Gas Chromatography (GC): GC is generally not suitable for analyzing free carboxylic acids due to their high boiling points and tendency to decompose upon heating. However, it is an excellent method for analyzing the more volatile ester intermediates, such as diethyl 2-(4-bromo-3-fluorobenzyl)malonate. acs.org Analysis of the ester allows for in-process control to ensure the alkylation step has gone to completion before proceeding to the final hydrolysis.

Reactivity and Transformational Chemistry of 2 4 Bromo 3 Fluorobenzyl Malonic Acid

Reactivity of the Malonic Acid Functional Group

The malonic acid moiety, characterized by a methylene (B1212753) group flanked by two carboxylic acid functions, is primed for several fundamental organic transformations. Its high acidity and the ability of one carboxyl group to stabilize a reactive intermediate while the other is eliminated make it a cornerstone of classical and modern synthetic strategies.

Pathways and Selectivity of Decarboxylation to Substituted Acetic Acids

One of the most characteristic reactions of malonic acid and its substituted derivatives is decarboxylation upon heating to yield a substituted acetic acid. masterorganicchemistry.compatsnap.com For 2-(4-bromo-3-fluorobenzyl)malonic acid, this transformation provides a direct route to 2-(4-bromo-3-fluorophenyl)acetic acid, a valuable synthetic intermediate. The process typically involves heating the diacid, which leads to the loss of one molecule of carbon dioxide from one of the carboxyl groups. patsnap.comlibretexts.org

The mechanism proceeds through a cyclic transition state, often an enol intermediate, which then tautomerizes to the final acetic acid product. masterorganicchemistry.comlibretexts.org The presence of halogen substituents on the aromatic ring, such as bromine, can influence the reaction conditions, often lowering the temperature required for efficient decarboxylation compared to unsubstituted analogs.

Table 1: Decarboxylation of 2-(4-Bromo-3-fluorobenzyl)malonic acid

| Starting Material | Conditions | Product | Reaction Type |

| 2-(4-Bromo-3-fluorobenzyl)malonic acid | Heat (Δ) | 2-(4-Bromo-3-fluorophenyl)acetic acid + CO₂ | Thermal Decarboxylation |

Esterification, Amidation, and Related Derivatizations of Carboxylic Acid Moieties

The two carboxylic acid groups of 2-(4-bromo-3-fluorobenzyl)malonic acid can be readily converted into a variety of derivatives, most notably esters and amides. These transformations are fundamental for modifying the compound's solubility, reactivity, and for building more complex molecular architectures.

Esterification: The conversion to a diester, such as diethyl or dimethyl malonate, can be achieved through standard methods like Fischer esterification, which involves reacting the diacid with an excess of alcohol under acidic catalysis. Alternatively, for more sensitive substrates, mono-esterification can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an alcohol. nih.gov

Amidation: The synthesis of amides from the diacid can be accomplished via several robust methods. researchgate.netmasterorganicchemistry.com A common two-step approach involves first converting the carboxylic acid groups into more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sciencemadness.orgcommonorganicchemistry.comlibretexts.org The resulting diacyl chloride then readily reacts with a primary or secondary amine to form the corresponding diamide. masterorganicchemistry.comorganicchemistrytutor.com

Alternatively, direct amidation can be performed using peptide coupling reagents. bachem.comyoutube.com Reagents such as DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) activate the carboxylic acid, allowing for direct reaction with an amine under milder conditions, which is particularly useful for preserving sensitive functional groups elsewhere in the molecule. researchgate.netyoutube.compeptide.com

Condensation and Cyclization Reactions involving the Malonate System

The malonic acid framework is an excellent precursor for the synthesis of heterocyclic compounds through condensation and cyclization reactions. sciencemadness.org Typically, the corresponding diester derivative, diethyl 2-(4-bromo-3-fluorobenzyl)malonate, is used. The activated methylene group between the two ester functions is sufficiently acidic to be deprotonated by a base, forming a nucleophilic enolate. wikipedia.org

This enolate can then react with various 1,3-dielectrophiles. More commonly, the malonate itself acts as a 1,3-dielectrophile in reactions with 1,3-dinucleophiles. For example, condensation with urea (B33335) or thiourea (B124793) in the presence of a base like sodium ethoxide is a classic method for synthesizing barbiturates and thiobarbiturates, respectively. sciencemadness.org These reactions proceed at elevated temperatures or in the presence of a basic catalyst to form six-membered heterocyclic rings. sciencemadness.org

Table 2: Potential Cyclocondensation Reactions with Diethyl 2-(4-Bromo-3-fluorobenzyl)malonate

| Dinucleophile | Resulting Heterocyclic Core |

| Urea | Barbituric acid derivative |

| Thiourea | Thiobarbituric acid derivative |

| Guanidine | 2-Iminobarbituric acid derivative |

| Amidines | Pyrimidinedione derivative |

Reactivity of the Halogenated Aromatic System

The 4-bromo-3-fluoro substitution pattern on the benzene (B151609) ring provides two distinct handles for further functionalization. The electronic properties of these halogens and their positions relative to each other dictate their reactivity, allowing for selective transformations via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Nuance of Nucleophilic Aromatic Substitution (SNAr) on the Fluoro-Substituent

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. patsnap.com

Table 3: Comparison of Halogen Leaving Group Ability

| Reaction Type | Leaving Group Trend | Rationale for Rate-Determining Step |

| S_N2 | I > Br > Cl > F | C-X bond strength (weaker bond breaks faster) |

| S_NAr | F > Cl > Br > I | Electronegativity of X (activates ring for nucleophilic attack) |

Exploitation of the Bromo-Substituent in Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a low-valent metal catalyst (typically palladium or nickel), transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. peptide.comorganicchemistrytutor.com

Due to the significant difference in reactivity between C-Br and C-F bonds under these conditions, the bromo-substituent can be functionalized selectively. The C-Br bond is much more susceptible to oxidative addition than the strong C-F bond, allowing for orthogonal synthesis where the bromine is replaced first. masterorganicchemistry.com This selective reactivity makes the 4-bromo-3-fluorobenzyl moiety a valuable scaffold for introducing diverse functionalities. Common cross-coupling reactions include the Suzuki (with boronic acids), Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) reactions. nih.gov

Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions at the Bromo-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (alkyne) |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Ligand, Base | C-N |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C (alkene) |

Electronic and Steric Effects of Halogen Substitution on Aromatic Reactivity

The presence of both a bromine and a fluorine atom on the phenyl ring of 2-(4-bromo-3-fluorobenzyl)malonic acid significantly influences its reactivity, particularly in reactions involving the aromatic ring. These effects can be understood by considering the electronic and steric properties of the halogen substituents.

Electronic Effects:

Both fluorine and bromine are electronegative atoms, and thus they exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution (EAS) reactions by reducing the electron density of the π-system.

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which is an electron-donating effect (+M or +R). This resonance effect tends to direct incoming electrophiles to the ortho and para positions relative to the halogen. In the case of 2-(4-bromo-3-fluorobenzyl)malonic acid, the positions on the aromatic ring are influenced by both halogens.

The fluorine atom at position 3 and the bromine atom at position 4 create a complex pattern of activation and deactivation. The inductive effects of both halogens are additive, making the ring generally less reactive than benzene. For electrophilic substitution, the directing effects of the two halogens must be considered. The fluorine atom directs to its ortho and para positions (positions 2, 4, and 6), while the bromine atom directs to its ortho and para positions (positions 3 and 5). The combined influence of these effects, along with the deactivating benzylmalonic acid group, will determine the regioselectivity of any potential EAS reactions.

In a study on the electronic effects of halogen-substituted methyl groups, it was observed that bulky halogenated substituents can cause molecular deformations of the benzene ring. acs.org While not directly studying the target molecule, this research highlights the complexity of predicting reactivity based solely on simple electronic rules.

Steric Effects:

The steric hindrance from the substituents on the aromatic ring can also play a crucial role in its reactivity. The bromine atom is significantly larger than the fluorine atom, and both are larger than a hydrogen atom. This steric bulk can hinder the approach of reactants to the positions adjacent to the halogens.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are less common for this type of compound but theoretically possible under forcing conditions, the steric hindrance around the potential reaction sites would influence the reaction rate.

The following table summarizes the general electronic and steric effects of the halogen substituents on the aromatic ring of 2-(4-bromo-3-fluorobenzyl)malonic acid.

| Substituent | Position | Electronic Effect (-I) | Electronic Effect (+M) | Relative Steric Hindrance |

| Fluorine | 3 | Strong | Weak | Low |

| Bromine | 4 | Strong | Moderate | Medium |

Stereochemical Considerations in Chemical Transformations

The prochiral center at the carbon atom bearing the two carboxylic acid groups in 2-(4-bromo-3-fluorobenzyl)malonic acid makes stereochemistry a key consideration in its chemical transformations. The introduction of chirality can lead to the formation of enantiomers and diastereomers, and controlling the stereochemical outcome of reactions is a significant aspect of its synthetic utility.

Induction and Control of Chirality in Derivatization Processes

The creation of a stereocenter from the prochiral malonic acid derivative can be achieved through several methods. These methods often involve the use of chiral auxiliaries, catalysts, or resolving agents to induce and control the formation of a specific stereoisomer.

One common strategy for the enantioselective synthesis of substituted malonic acid esters is through enzymatic hydrolysis. For example, Pig Liver Esterase (PLE) has been used for the enantioselective hydrolysis of substituted malonic esters. However, for some substrates, particularly benzyl-substituted malonic esters, this method can result in low enantiomeric excess. usm.edu This has led to the exploration of alternative methods such as phase-transfer catalyzed hydrolysis using chiral N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids. usm.edu

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed. Examples of chiral auxiliaries that have been explored for the benzylation of malonic acid derivatives include menthol (B31143) and oxazolidinones. usm.edu

The following table outlines some potential methods for inducing chirality in derivatives of 2-(4-bromo-3-fluorobenzyl)malonic acid, based on literature for related compounds.

| Method | Description | Potential Application to Target Molecule | Reference |

| Enzymatic Resolution | Use of enzymes like lipases or esterases to selectively react with one enantiomer of a racemic mixture or a prochiral substrate. | Enantioselective hydrolysis of a diester of 2-(4-bromo-3-fluorobenzyl)malonic acid. | usm.eduoup.com |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the stereoselectivity of a subsequent reaction. | Attachment of a chiral alcohol or amine to one of the carboxylic acid groups to direct subsequent alkylation or other transformations. | usm.edu |

| Chiral Resolving Agents | Formation of diastereomeric salts with a chiral acid or base, which can then be separated by physical means like crystallization. | Reaction of racemic 2-(4-bromo-3-fluorobenzyl)malonic acid with a chiral amine to form diastereomeric salts for separation. | wikipedia.orgnih.govtcichemicals.com |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Enantioselective hydrogenation or other transformations of a derivative of the target molecule. | acs.org |

Diastereoselective and Enantioselective Reaction Pathways

Once a stereocenter is established, or if the molecule is reacted in a way that creates a new stereocenter, the diastereoselectivity and enantioselectivity of the reaction become important.

Diastereoselective Reactions:

If 2-(4-bromo-3-fluorobenzyl)malonic acid or one of its chiral derivatives undergoes a reaction that creates a second stereocenter, the formation of diastereomers is possible. The relative stereochemistry of the two centers can often be controlled by the reaction conditions and the existing stereocenter. For example, in an aldol (B89426) reaction of an enolate derived from a chiral ester of 2-(4-bromo-3-fluorobenzyl)malonic acid, the facial selectivity of the enolate attack on the aldehyde would be influenced by the chiral auxiliary, leading to a diastereoselective outcome.

Enantioselective Reactions:

Enantioselective reactions aim to produce a single enantiomer of a chiral product from a prochiral or racemic starting material. For 2-(4-bromo-3-fluorobenzyl)malonic acid, this could involve reactions such as:

Asymmetric Alkylation: The deprotonated malonic acid derivative (enolate) can be reacted with an electrophile in the presence of a chiral ligand or catalyst to produce an enantiomerically enriched product.

Asymmetric Michael Addition: The enolate of a malonic ester can participate in conjugate additions to α,β-unsaturated compounds. The use of chiral catalysts, such as bifunctional tertiary amine–thioureas, has been shown to be effective in promoting highly enantioselective Michael additions of malonates, even under high-pressure conditions for sterically hindered substrates. acs.orgacs.org

Enantioselective Decarboxylation: While malonic acids readily undergo decarboxylation upon heating, it is conceivable that a catalytic, enantioselective decarboxylative protonation could lead to a chiral product, although this is a less common strategy.

Research into the enantioselective synthesis of related monofluorinated malonic acid monoesters has been conducted through the microbial hydrolysis of the corresponding diesters, yielding optically active products that are useful as chiral synthons. oup.com This demonstrates the feasibility of obtaining enantiomerically enriched building blocks from similar malonic acid derivatives.

The table below provides a summary of potential stereoselective reaction pathways for the derivatization of 2-(4-bromo-3-fluorobenzyl)malonic acid.

| Reaction Type | Stereochemical Outcome | Key Control Element |

| Alkylation | Enantioselective | Chiral phase-transfer catalyst or chiral ligand |

| Michael Addition | Enantioselective | Chiral organocatalyst (e.g., thiourea-based) |

| Aldol Reaction | Diastereoselective | Chiral auxiliary on the ester group |

| Hydrolysis | Enantioselective | Chiral catalyst or enzyme |

Synthetic Utility and Applications in Advanced Organic Synthesis

2-(4-Bromo-3-fluorobenzyl)malonic acid as a Versatile Organic Building Block

2-(4-Bromo-3-fluorobenzyl)malonic acid is a specialized organic compound valued for its potential as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a reactive malonic acid group attached to a bromo- and fluoro-substituted benzyl (B1604629) ring, offers multiple sites for chemical modification. This strategic combination of functional groups makes it a precursor of interest in various fields of chemical synthesis, from pharmaceuticals to advanced materials. The presence of the halogen substituents not only influences the reactivity of the aromatic ring but also provides handles for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Precursor for the Synthesis of Novel Pharmaceutical Intermediates

The 4-bromo-3-fluorobenzyl moiety is a structural motif found in various biologically active molecules, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk The development of small molecule kinase inhibitors is a significant area of pharmaceutical research. acs.orgresearchgate.net

While direct synthesis of a specific marketed drug from 2-(4-bromo-3-fluorobenzyl)malonic acid is not prominently documented in publicly available literature, its potential lies in its ability to be converted into key intermediates. For instance, the decarboxylation of 2-(4-bromo-3-fluorobenzyl)malonic acid would yield 2-(4-bromo-3-fluorophenyl)acetic acid. Phenylacetic acid derivatives are common starting materials in the synthesis of various pharmaceuticals. The bromo- and fluoro-substituents on the phenyl ring are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, potentially enhancing binding affinity to target proteins or improving metabolic stability.

The bromo substituent, in particular, can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds. This versatility allows for the construction of a library of complex molecules from a single, well-defined starting material. For example, the synthesis of some kinase inhibitors involves the coupling of a substituted phenyl ring with a heterocyclic core. nih.govnih.gov The 4-bromo-3-fluorobenzyl scaffold could be a valuable component in the synthesis of such compounds.

G protein-coupled receptors (GPCRs) represent another major class of drug targets. nih.govresearchgate.netnih.gov Allosteric modulators of GPCRs, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for developing safer and more selective drugs. biorxiv.orgresearchgate.net The synthesis of such modulators often involves the assembly of specifically substituted aromatic and heterocyclic components. The structural features of 2-(4-bromo-3-fluorobenzyl)malonic acid make it a plausible precursor for intermediates in the synthesis of novel GPCR modulators.

Table 1: Potential Pharmaceutical Intermediates Derivable from 2-(4-Bromo-3-fluorobenzyl)malonic acid

| Intermediate | Potential Application |

| 2-(4-Bromo-3-fluorophenyl)acetic acid | Precursor for kinase inhibitors, anti-inflammatory agents |

| Derivatives from Suzuki coupling | Synthesis of bi-aryl compounds for various therapeutic targets |

| Derivatives from Buchwald-Hartwig amination | Synthesis of complex amines for GPCR modulators |

Utility in the Development of Agrochemical Structures

The principles that make 2-(4-bromo-3-fluorobenzyl)malonic acid attractive for pharmaceutical synthesis also apply to the agrochemical field. Many modern pesticides, including herbicides, fungicides, and insecticides, are complex organic molecules that require sophisticated building blocks for their synthesis. google.com The inclusion of fluorine and bromine atoms in agrochemical structures can enhance their biological activity, metabolic stability, and spectrum of action.

A patent for a method of preparing the related compound, 4-bromo-2,3,5,6-tetrafluorophenylacetic acid, notes its potential as an intermediate for both medicines and agricultural chemicals. google.com This suggests that the bromo-fluorophenylacetic acid scaffold is recognized for its utility in this sector. For instance, certain pyrazole-based fungicides and herbicides incorporate substituted phenyl rings. A patent discloses N-(2-bromo-6-fluorophenyl)-4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine as a pesticide, highlighting the use of the bromo-fluorophenyl moiety in agrochemically active compounds. googleapis.com

The malonic acid functionality of the title compound can be transformed into a variety of other functional groups, further expanding its utility. For example, after decarboxylation to the corresponding phenylacetic acid, further reactions could lead to the formation of amides, esters, or other derivatives that are common in agrochemical structures.

Table 2: Potential Agrochemical Applications of 2-(4-Bromo-3-fluorobenzyl)malonic acid Derivatives

| Derivative Type | Potential Agrochemical Class |

| Phenylacetic acid amides | Herbicides, Fungicides |

| Pyrazole derivatives | Insecticides, Fungicides |

| Triazole derivatives | Fungicides |

Applications in the Preparation of Advanced Materials

The unique electronic properties conferred by fluorine and bromine atoms make 2-(4-bromo-3-fluorobenzyl)malonic acid a candidate for the synthesis of advanced materials. One area of interest is in the development of liquid crystals. colorado.edu Fluorinated compounds are widely used in liquid crystal displays due to their influence on properties such as dielectric anisotropy and viscosity. beilstein-journals.org The introduction of a 4-bromo-3-fluorobenzyl group into a liquid crystal structure could be used to fine-tune these properties for specific applications. A patent for a related tetrafluorinated compound also mentions its potential use in the synthesis of liquid crystal materials. google.com The synthesis of liquid crystals often involves the connection of rigid core structures, and the bromo-fluorophenyl group of the title compound could serve as such a core element. researchgate.netajchem-a.com

Furthermore, this compound is listed by some chemical suppliers as a building block for OLED (Organic Light-Emitting Diode) materials. bldpharm.com The bromo- and fluoro-substituents can influence the electronic energy levels (HOMO/LUMO) of organic molecules, which is a critical factor in the design of efficient OLEDs. The bromine atom can also facilitate the introduction of other functional groups through cross-coupling reactions, enabling the synthesis of a wide range of materials for organic electronics.

Rational Design Principles for Structural Analogs and Derivatives

Elucidation of Structure-Reactivity Relationships for Targeted Functionalization

The synthetic utility of 2-(4-bromo-3-fluorobenzyl)malonic acid is governed by the reactivity of its constituent parts: the malonic acid group, the benzyl C-H bonds, and the substituted aromatic ring. Understanding the structure-reactivity relationships is crucial for its targeted functionalization.

The malonic acid moiety is known for its ability to undergo decarboxylation upon heating to yield a carboxylic acid, in this case, 2-(4-bromo-3-fluorophenyl)acetic acid. The kinetics of this decarboxylation can be influenced by the solvent and temperature. bldpharm.com The presence of the electron-withdrawing fluorine atom on the phenyl ring can also affect the ease of this reaction.

The bromine and fluorine atoms on the aromatic ring have distinct electronic effects that influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom is highly electronegative, making the ring more electron-deficient, while the bromine atom is a moderately deactivating but ortho-, para-directing group. The bromine atom also serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, providing a reliable method for forming new carbon-carbon and carbon-heteroatom bonds.

The study of structure-activity relationships (SAR) in related molecules, such as flufenamic acid derivatives, provides insights into how substitutions on the phenyl ring affect biological activity. nih.govnih.gov These principles can be applied to the design of derivatives of 2-(4-bromo-3-fluorobenzyl)malonic acid for specific biological targets.

Strategic Modifications for Enhanced Synthetic Accessibility and Scalability

For a building block to be truly useful, its synthesis and the synthesis of its derivatives must be accessible and scalable. The synthesis of substituted malonic acids can be achieved through various methods, often involving the alkylation of a malonate ester followed by hydrolysis. google.com The preparation of mono-substituted malonic acid half oxyesters (SMAHOs) represents a strategy to create versatile intermediates that can undergo decarboxylative additions to form new C-C bonds. nih.gov

For large-scale synthesis, factors such as the cost and availability of starting materials, the number of synthetic steps, and the ease of purification become paramount. The development of robust and high-yielding reaction conditions is essential. For instance, optimizing the conditions for the initial alkylation of a malonate with 4-bromo-3-fluorobenzyl bromide and the subsequent hydrolysis would be a key focus for scalable production.

Future Directions in Research and Development

The exploration of novel synthetic methodologies for specialty chemicals is increasingly driven by the principles of efficiency, sustainability, and the desire to access novel molecular architectures. For a compound such as 2-(4-Bromo-3-fluorobenzyl)malonic acid , future research is poised to move beyond classical synthetic routes, venturing into greener and more innovative catalytic paradigms. The focus will likely be on developing methods that not only improve yield and purity but also minimize environmental impact and open up new avenues for its application in complex organic synthesis.

Innovations in Green Chemistry Methodologies for Synthesis and Transformation

The traditional malonic ester synthesis, while effective, often relies on stoichiometric amounts of strong bases and volatile organic solvents, generating significant waste. masterorganicchemistry.comresearchgate.net Future research into the synthesis of 2-(4-bromo-3-fluorobenzyl)malonic acid and its derivatives will undoubtedly prioritize the adoption of green chemistry principles to mitigate these drawbacks.

Several innovative techniques show promise for the greener synthesis of substituted malonic acids:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced side-product formation. nih.govijprdjournal.comnih.gov For the synthesis of 2-(4-Bromo-3-fluorobenzyl)malonic acid , a microwave-assisted approach could be applied to the alkylation of a malonate ester with 4-bromo-3-fluorobenzyl halide. This method has the potential to enhance reaction efficiency and decrease energy consumption compared to conventional heating. ijprdjournal.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can promote chemical reactions through acoustic cavitation, which generates localized high-pressure and high-temperature zones. nih.gov This technique has been successfully applied to Knoevenagel condensation reactions, which can be a key step in the formation of benzylidene intermediates that are subsequently reduced to form benzylmalonates. semanticscholar.orgresearchgate.netresearchgate.net An ultrasound-assisted Knoevenagel condensation between 4-bromo-3-fluorobenzaldehyde (B151432) and malonic acid or its esters, followed by a reduction step, could offer a rapid and efficient route to the target compound under milder conditions.

Phase-Transfer Catalysis (PTC): PTC is a valuable green chemistry tool that facilitates reactions between reactants in immiscible phases, often eliminating the need for expensive, anhydrous, or toxic organic solvents. fzgxjckxxb.comresearchgate.net In the context of the malonic ester synthesis, PTC can be used for the alkylation step, allowing the reaction to proceed in a biphasic system (e.g., aqueous/organic) with a catalytic amount of a phase-transfer agent. fzgxjckxxb.comosti.govfrontiersin.org This approach could be adapted for the synthesis of 2-(4-Bromo-3-fluorobenzyl)malonic acid , thereby reducing the reliance on hazardous solvents and strong, anhydrous bases.

Solvent-Free and Alternative Solvent Systems: A significant push in green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions, or the use of greener solvents like water, ethanol, or ionic liquids, is a key future direction. nih.govacs.orgnih.gov For instance, Knoevenagel-Doebner reactions have been successfully carried out using proline as a catalyst in ethanol, a more environmentally benign solvent than the traditionally used pyridine. nih.gov Exploring such solvent systems for the synthesis of 2-(4-Bromo-3-fluorobenzyl)malonic acid would be a significant step towards a more sustainable process.

Photoredox Catalysis for Decarboxylation: The decarboxylation of malonic acids is a crucial step in many synthetic applications. Recent advances in photoredox catalysis have enabled the direct hydrodecarboxylation of malonic acid derivatives under mild conditions, using light as the energy source. nih.gov This method offers a green alternative to traditional thermal decarboxylation, which often requires high temperatures. nih.govorganic-chemistry.org Applying photoredox catalysis to 2-(4-Bromo-3-fluorobenzyl)malonic acid could provide a more energy-efficient and selective method for its transformation into other valuable building blocks.

The table below summarizes potential green chemistry methodologies applicable to the synthesis and transformation of 2-(4-Bromo-3-fluorobenzyl)malonic acid .

| Green Methodology | Potential Application Step | Advantages |

| Microwave-Assisted Synthesis | Alkylation of malonate ester | Faster reaction rates, higher yields, reduced energy consumption. nih.govijprdjournal.com |

| Ultrasound-Assisted Synthesis | Knoevenagel condensation | Enhanced reaction rates, milder conditions, improved yields. semanticscholar.orgresearchgate.net |

| Phase-Transfer Catalysis | Alkylation of malonate ester | Reduced use of organic solvents, milder reaction conditions. fzgxjckxxb.comfrontiersin.org |

| Greener Solvents (e.g., ethanol) | Knoevenagel-Doebner reaction | Reduced toxicity and environmental impact compared to traditional solvents like pyridine. nih.gov |

| Solvent-Free Synthesis | Synthesis of malonic acid half-esters/thioesters | Elimination of solvent waste, simplified work-up. nih.govacs.org |

| Photocatalytic Decarboxylation | Transformation of the final acid | Mild reaction conditions, high selectivity, energy efficiency. nih.govorganic-chemistry.org |

Exploration of Bio-Catalytic and Unconventional Approaches in Malonate Chemistry

The use of enzymes and whole-cell systems in organic synthesis represents a frontier in green and sustainable chemistry. These biocatalytic methods offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. nih.gov For a chiral center, such as the one that could be created from 2-(4-Bromo-3-fluorobenzyl)malonic acid , biocatalysis holds immense potential.

Future research directions in this area could include:

Enzymatic Hydrolysis and Esterification: Lipases are a class of enzymes that have been extensively used for the hydrolysis of esters and for esterification reactions. nih.govnih.govnih.govmdpi.com In the context of 2-(4-Bromo-3-fluorobenzyl)malonic acid , which is typically synthesized from its corresponding diester, a lipase-catalyzed hydrolysis could be employed for the selective cleavage of one ester group to yield a monoester. This approach could be particularly valuable for creating chiral malonic acid half-esters if a prochiral diester is used.

Engineered Biosynthetic Pathways: A more ambitious but potentially revolutionary approach involves the design and implementation of artificial biosynthetic pathways in microorganisms to produce specialty chemicals from simple feedstocks. researchgate.netnih.gov Researchers have successfully engineered pathways for the production of malonic acid from precursors like oxaloacetate. researchgate.netnih.gov In the future, it is conceivable that microorganisms could be engineered to incorporate a substituted benzyl group, potentially leading to the direct biosynthesis of compounds like 2-(4-Bromo-3-fluorobenzyl)malonic acid from renewable resources.

Photoenzymatic Cascades: The combination of photocatalysis and biocatalysis in one-pot cascade reactions is a rapidly emerging field. rsc.org For instance, a photoenzymatic cascade has been developed for the synthesis of maleic acid from furfural. rsc.org A similar strategy could be envisioned for the synthesis of substituted malonic acids, where a photocatalyst generates a reactive intermediate that is then acted upon by an enzyme to form the desired product. This approach could lead to highly efficient and atom-economical synthetic routes.

Unconventional Carboxylation Reactions: The direct carboxylation of a suitable precursor is an attractive strategy for the synthesis of carboxylic acids. While challenging, biocatalytic carboxylation reactions are known in nature. Future research could focus on discovering or engineering carboxylase enzymes that can act on a 4-bromo-3-fluorobenzyl-substituted substrate to directly introduce the two carboxyl groups, thus creating 2-(4-Bromo-3-fluorobenzyl)malonic acid in a highly efficient manner.

The table below outlines potential biocatalytic and unconventional approaches for the synthesis and transformation of 2-(4-Bromo-3-fluorobenzyl)malonic acid .

| Biocatalytic/Unconventional Approach | Potential Application | Advantages |

| Lipase-Catalyzed Hydrolysis | Selective mono-hydrolysis of a diester precursor | High selectivity, mild conditions, potential for kinetic resolution. nih.govnih.gov |

| Engineered Biosynthetic Pathways | Direct production from renewable feedstocks | Sustainable production, reduced reliance on petrochemicals. researchgate.netnih.gov |

| Photoenzymatic Cascades | One-pot synthesis from simpler precursors | High efficiency, atom economy, combination of photocatalysis and biocatalysis benefits. rsc.org |

| Biocatalytic Carboxylation | Direct introduction of carboxyl groups | Potentially highly efficient and atom-economical route. |

By pursuing these innovative green chemistry and biocatalytic avenues, the synthesis and utility of 2-(4-Bromo-3-fluorobenzyl)malonic acid can be significantly advanced, paving the way for its broader application in the development of pharmaceuticals, agrochemicals, and other high-value materials in a more sustainable and efficient manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.